molecular formula C36H40BF4O2P2Rh- B6593690 (S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 71423-54-6

(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No. B6593690
CAS RN: 71423-54-6
M. Wt: 756.4 g/mol
InChI Key: DCGUTTVLWMBBAX-MPKHXIGSSA-N
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Description

This compound is a type of Rhodium Catalyst . It’s an orange powder that is air sensitive .


Molecular Structure Analysis

The molecular formula of this compound is C36H40BF4O2P2Rh, and it has a molecular weight of 756.38 .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is an orange powder . It’s air sensitive, which means it may react with air.

Scientific Research Applications

Asymmetric Hydrogenation

This compound has been employed in the rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic derivatives, showing high enantioselectivities (78–>99%) for β-monosubstituted derivatives and considerable enantioselectivity (up to 90%) for β-disubstituted derivatives. The structure of the rhodium complex of (S,S)-1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane (DIPAMP) is key to its high performance in asymmetric induction due to the spatial arrangement of its ligands (Wada et al., 2004).

Catalytic Activity and Ligand Effects

Rhodium complexes formed with this and similar ligands exhibit excellent enantioselectivity in catalytic asymmetric reactions. Their efficiency is attributed to the ideal asymmetric environments created by the ligands, which is crucial for the high enantioselectivity observed in hydrogenations of a-dehydroamino acid derivatives and other catalytic asymmetric reactions (Imamoto, 2001).

Mechanistic Insights

Studies have provided evidence for the importance of conformational equilibria in Rh-diphosphine complexes for enantioselection in rhodium-catalyzed asymmetric hydrogenation. The conformation of the chelate cycles plays a significant role in determining the sense of enantioselection, highlighting the complex's versatility in synthesis and catalysis (Tsuruta et al., 2005).

Advanced Synthesis and Characterization

The synthesis and characterization of rhodium(I) and iridium(I) complexes incorporating this ligand and others reveal the impact of steric and electronic properties on catalytic performance. Such studies aid in understanding the ligand's role in modulating reactivity and facilitating selective transformations (Brill et al., 2015).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t31-,32-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUTTVLWMBBAX-MPKHXIGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](C2=CC=CC=C2)CC[P@](C3=CC=CC=C3OC)C4=CC=CC=C4.C1/C=C\CC/C=C\C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40BF4O2P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

CAS RN

71423-54-6
Record name Rhodium(1+), [(1,2,5,6-h)-1,5-cyclooctadiene][(1S,1'S)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-kP]]-, tetrafluoroborate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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